molecular formula C11H12N2 B12824512 2-(1-phenylethyl)-1H-imidazole

2-(1-phenylethyl)-1H-imidazole

Cat. No.: B12824512
M. Wt: 172.23 g/mol
InChI Key: UVGQZKHVWWVSGS-UHFFFAOYSA-N
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Description

2-(1-phenylethyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-phenylethyl)-1H-imidazole typically involves the reaction of 1-phenylethylamine with glyoxal and ammonia or ammonium salts under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1-phenylethyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the phenylethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-(1-phenylethyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1-phenylethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzyme activity and receptor binding. The phenylethyl group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-phenylethylamine: A simple phenylethyl derivative with stimulant properties.

    1H-imidazole: The parent compound of the imidazole class, widely used in various chemical reactions.

    2-(1-phenylethyl)-1H-benzimidazole: A benzimidazole derivative with similar structural features but different biological activities.

Uniqueness

2-(1-phenylethyl)-1H-imidazole is unique due to the presence of both the imidazole ring and the phenylethyl group. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

2-(1-phenylethyl)-1H-imidazole

InChI

InChI=1S/C11H12N2/c1-9(11-12-7-8-13-11)10-5-3-2-4-6-10/h2-9H,1H3,(H,12,13)

InChI Key

UVGQZKHVWWVSGS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=NC=CN2

Origin of Product

United States

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